5-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione
Description
5-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
Properties
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-19-7-3-4-8-20(19)25-21(26)17-10-9-16(11-18(17)22(25)27)24-12-14-5-1-2-6-15(14)13-24/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWGPKWAKFCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Final Cyclization: The final step would involve the formation of the dione structure through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced isoindole derivatives.
Substitution: The compound may participate in substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroisoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. Isoindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, they might be studied for their potential to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione would depend on its specific application. For example, in a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dihydroisoindol-2-yl)-2-phenylisoindole-1,3-dione: Similar structure but without the fluorine atom.
5-(1,3-Dihydroisoindol-2-yl)-2-(4-fluorophenyl)isoindole-1,3-dione: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 5-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenyl)isoindole-1,3-dione can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. This makes it unique compared to its non-fluorinated or differently fluorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
